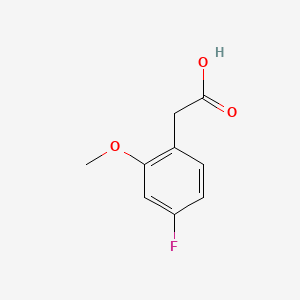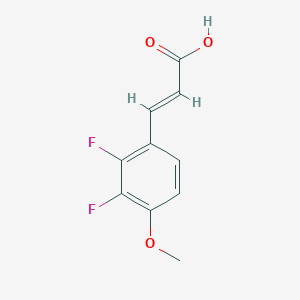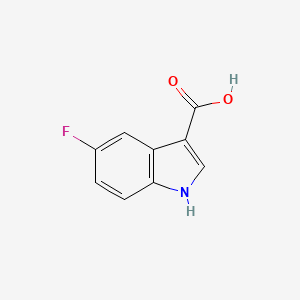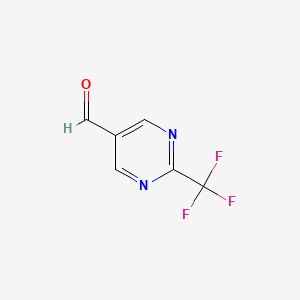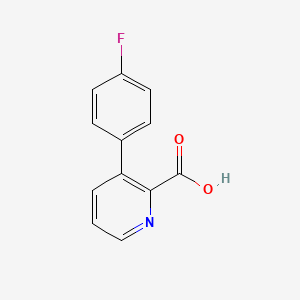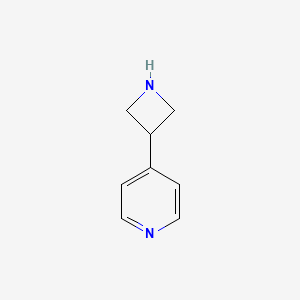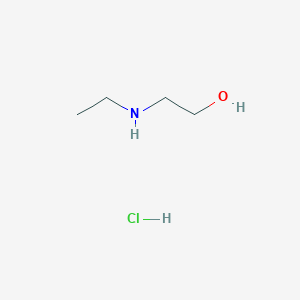![molecular formula C8H6N2O B1341849 1H-吡咯并[3,2-b]吡啶-3-甲醛 CAS No. 276862-85-2](/img/structure/B1341849.png)
1H-吡咯并[3,2-b]吡啶-3-甲醛
描述
1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H6N2O . It has been studied for its potential applications in various fields, including as inhibitors of human neutrophil elastase and fibroblast growth factor receptors .
Synthesis Analysis
The synthesis of 1H-pyrrolo[3,2-b]pyridine derivatives has been reported in several studies . For instance, one study reported a series of 1H-pyrrolo[3,2-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Another study reported the design and synthesis of five novel 1H-pyrrolo pyridine or 1H-pyrazolo pyridine derivatives, which were evaluated against c-Met and ALK .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde can be analyzed using various methods . For example, one study reported the orientation of the active pyrrolo pyridines in the HNE catalytic triad Ser195-His57-Asp102, which correlated with the effectiveness of the inhibitor interaction with the enzyme .Chemical Reactions Analysis
Chemical reactions involving 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde have been studied in the context of its potential as a therapeutic agent . For example, one study found that modifications of the pyrrolo[3,2-b]pyridine scaffold resulted in changes in HNE inhibitory activity .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde can be found in various databases . For example, it has a molecular weight of 146.15 and its structure is available as a 2D Mol file or a computed 3D SD file .科学研究应用
1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde: A Comprehensive Analysis of Scientific Research Applications:
Pharmacological Applications
1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde and its derivatives have been studied for their potential as FGFR inhibitors , which are important in the treatment of various types of tumors. Abnormal activation of FGFR signaling pathways plays a crucial role in cancer, and targeting these receptors is an attractive strategy for cancer therapy .
Chemical Synthesis Applications
This compound serves as a key intermediate in the synthesis of polycyclic heterocycles using ketones as condensation partners. It has been utilized in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which are significant in medicinal chemistry due to their pharmacological properties .
Biological Evaluation
In biological studies, 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde derivatives have been evaluated for their effects on cell migration and invasion abilities, particularly in cancer cells such as 4T1 cells. This research is vital for understanding the compound’s role in cancer progression and potential therapeutic applications .
作用机制
Target of Action
The primary targets of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play essential roles in various types of tumors . They consist of four distinct isoforms (FGFR1–4) found across various tissue types .
Mode of Action
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde derivatives have shown potent activities against FGFR1, 2, and 3 . For example, compound 4h exhibited potent FGFR inhibitory activity .
Biochemical Pathways
The activated FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The key downstream signaling pathways include RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is known that compound 4h, a derivative of 1h-pyrrolo[3,2-b]pyridine-3-carbaldehyde, has a low molecular weight , which could be beneficial to its bioavailability and subsequent optimization .
Result of Action
In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde and its derivatives have promising anticancer properties.
安全和危害
未来方向
属性
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-6-4-10-7-2-1-3-9-8(6)7/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIWXZAFVHTGBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)C=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591788 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
CAS RN |
276862-85-2 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

